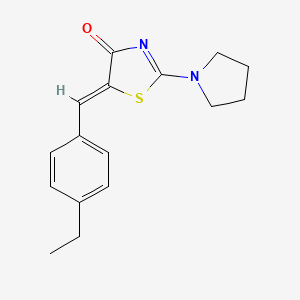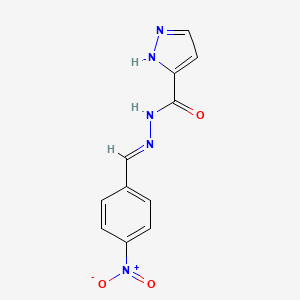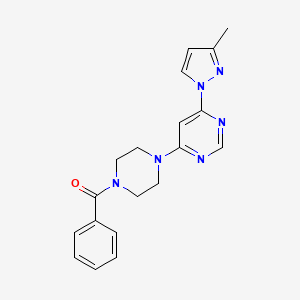![molecular formula C17H19ClN4O2 B5578191 1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)
1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting from basic chemical structures and incorporating various functional groups through reactions such as alkylation, acidulation, and reduction. For example, synthesis approaches for pyrazole derivatives incorporating piperazine or chlorophenyl groups have been described, emphasizing the importance of optimizing reaction conditions like temperature and time to achieve desired yields (Wang Jin-peng, 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, 1H NMR, 13C NMR) are commonly used to characterize the molecular structure of synthesized compounds. The structure of pyrazole carboxamide derivatives, for instance, has been confirmed by X-ray crystal analysis, highlighting the importance of these techniques in elucidating the arrangement of atoms within a molecule and confirming the success of synthesis processes (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).
Chemical Reactions and Properties
Chemical properties of these compounds are often explored through their interactions with biological targets or through their reactivity in synthetic pathways. For example, research on cannabinoid receptor antagonists explores the molecular interactions between synthesized compounds and receptor sites, offering insights into the chemical behavior and potential therapeutic applications of these molecules (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the applications and handling of these compounds. Studies often report on these properties in the context of characterizing new materials or in relation to their biological activity profiles.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are essential for both the development of new pharmaceutical agents and the synthesis of materials with desired properties. Investigations into the catalytic roles of components like piperazine in synthesizing diverse pharmaceutical compounds illustrate the utility of understanding these chemical properties (M. Yousefi, O. Goli-Jolodar, F. Shirini, 2018).
Applications De Recherche Scientifique
Molecular Structure and Synthesis
- A study focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting the importance of structural analysis in the development of new compounds with potential pharmaceutical applications (Hong-Shui Lv et al., 2013).
Molecular Interactions and Receptor Studies
- Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonism for the CB1 cannabinoid receptor, using molecular orbital methods for conformational analysis, suggesting the utility of similar compounds in studying receptor-ligand interactions and developing receptor-specific drugs (J. Shim et al., 2002).
Antimicrobial and Antibacterial Applications
- A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, showcasing the potential of piperazine-linked pyrazole derivatives in addressing antibiotic resistance and biofilm-related infections (Ahmed E. M. Mekky & S. Sanad, 2020).
Drug Development and Analgesic Properties
- The synthesis and pharmacological activity of a series of pyrazoles, leading to the identification of a σ1 receptor antagonist clinical candidate for the treatment of pain, underscore the role of such compounds in developing new analgesic drugs (J. Díaz et al., 2020).
Anticonvulsant and Antimicrobial Activity
- Synthesis and evaluation of piperazine and triazolo-pyrazine derivatives for their in vitro antimicrobial activity against bacterial and fungal strains, and potential anticonvulsant applications, highlight the versatility of pyrazole and piperazine compounds in medicinal chemistry (M. Patil et al., 2021).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(2-pyrazol-1-ylbutanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-14(22-9-5-8-19-22)17(24)20-10-11-21(16(23)12-20)15-7-4-3-6-13(15)18/h3-9,14H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOKYEAIEWRURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)

